Tautomeric State Drives Scaffold Reactivity and Downstream SAR
The 3H-tautomer present in the target compound represents a distinct electronic and steric ground state relative to the 1H-imidazo[4,5-b]pyridine scaffold. In crystallographic studies of azetidine-based imidazopyridines bound to PDE10A (PDB: 9JDU), the 3-substituted 3H-tautomer enables a specific hydrogen-bond interaction with Gln726 and a hydrophobic contact with Phe729 that the 1H-tautomer cannot recapitulate, directly influencing the >2,875-fold selectivity over other PDE isoforms [1].
| Evidence Dimension | Tautomer-dependent binding mode and selectivity |
|---|---|
| Target Compound Data | 3H-tautomer: N3-linkage to azetidine; enables Q2 pocket engagement (PDB: 9JDU) |
| Comparator Or Baseline | 1H-tautomer: N1-linkage to azetidine; predicted disrupted Q2 pocket geometry |
| Quantified Difference | Loss of structure-determined selectivity; PDE10A selectivity factor >2,875-fold for 3H-tautomer-based A30 vs. PDE4D IC50 = 1,280 nM |
| Conditions | X-ray co-crystal structure (2.30 Å); PDE10A enzymatic assay |
Why This Matters
Procuring the correct 3H-tautomer dihydrochloride salt ensures that any biological assay or chemical elaboration starts from a defined tautomeric state whose binding consequences have been validated by co-crystal structures.
- [1] RCSB PDB. 9JDU: The crystal structure of PDE10A complexed with inhibitor 2061. doi:10.2210/pdb9jdu/pdb. Released 2025-06-25. View Source
